molecular formula C4HClFNO4S2 B8455043 5-chloro-4-nitrothiophene-2-sulfonyl fluoride

5-chloro-4-nitrothiophene-2-sulfonyl fluoride

Cat. No.: B8455043
M. Wt: 245.6 g/mol
InChI Key: IVFWBVBLKZWDBF-UHFFFAOYSA-N
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Description

5-chloro-4-nitrothiophene-2-sulfonyl fluoride is a heterocyclic compound that contains a thiophene ring substituted with fluorosulphonyl, nitro, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride typically involves the introduction of the fluorosulphonyl, nitro, and chloro groups onto a thiophene ring. One common method involves the nitration of 2-chlorothiophene followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-nitrothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further utilized in organic synthesis and pharmaceutical development.

Scientific Research Applications

5-chloro-4-nitrothiophene-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulphonyl and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorosulphonyl group can form covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-nitrothiophene-2-sulfonyl fluoride is unique due to the presence of all three functional groups (fluorosulphonyl, nitro, and chloro) on the thiophene ring.

Properties

Molecular Formula

C4HClFNO4S2

Molecular Weight

245.6 g/mol

IUPAC Name

5-chloro-4-nitrothiophene-2-sulfonyl fluoride

InChI

InChI=1S/C4HClFNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H

InChI Key

IVFWBVBLKZWDBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2--Chlorosulphonyl-4-nitro-5-chlorothiophene (20.1 parts) were stirred in p-dioxane (80 parts) at room temperature. Potassium fluoride (5.2 parts) in water (20 parts) was added and the mixture heated to 50° C. Stirred under these conditions for 4 hours, then cooled and poured onto ice/water. Ethyl acetate was then added to extract the product and separated. Dried over magnessium sulphate then screened and concentrated to yield the product 2-fluorosulphonyl-4-nitro-5-chloro thiophene (20.4 parts).
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